(S)-3-(2,2-Difluoroethyl)pyrrolidine
Description
Properties
Molecular Formula |
C6H11F2N |
|---|---|
Molecular Weight |
135.15 g/mol |
IUPAC Name |
(3S)-3-(2,2-difluoroethyl)pyrrolidine |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-5-1-2-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1 |
InChI Key |
FEKPQSLPXNUZCV-YFKPBYRVSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CC(F)F |
Canonical SMILES |
C1CNCC1CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2,2-Difluoroethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using reagents such as difluoroethyl halides.
Chiral Resolution: The chiral center at the 3-position can be introduced using chiral catalysts or by resolving racemic mixtures through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for (S)-3-(2,2-Difluoroethyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2,2-Difluoroethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the difluoroethyl group or the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Pharmaceutical Development
Lead Compound for Drug Design
(S)-3-(2,2-Difluoroethyl)pyrrolidine can serve as a lead compound in the development of new pharmaceuticals. The difluoroethyl group may improve the compound's interaction with biological targets, potentially increasing its potency and selectivity compared to non-fluorinated analogs. Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities, suggesting that this compound could be explored for similar therapeutic effects.
Mechanisms of Action
Understanding the pharmacodynamics and pharmacokinetics of (S)-3-(2,2-Difluoroethyl)pyrrolidine is essential for its application in drug development. Studies focusing on binding affinity to target proteins or receptors can provide insights into its efficacy and safety profiles. Additionally, evaluating metabolic pathways will inform dosage and therapeutic use.
Chemical Biology
Biological Interaction Studies
The unique structure of (S)-3-(2,2-Difluoroethyl)pyrrolidine makes it an interesting candidate for probing biological mechanisms and interactions. Interaction studies can reveal how this compound affects various biological pathways, which is crucial for understanding its potential therapeutic applications.
Material Science
Novel Materials Development
Due to its fluorinated nature, (S)-3-(2,2-Difluoroethyl)pyrrolidine may also find applications in material science. Its properties could be explored in creating advanced materials or coatings that require specific chemical characteristics such as increased hydrophobicity or chemical inertness.
Synthetic Routes
Several synthetic routes can be employed to produce (S)-3-(2,2-Difluoroethyl)pyrrolidine hydrochloride:
- Starting Materials : The synthesis typically begins with commercially available pyrrolidine derivatives.
- Fluorination Techniques : The introduction of the difluoroethyl group can be achieved through electrophilic fluorination or nucleophilic substitution reactions.
- Hydrochloride Formation : The final step involves converting the free base form into its hydrochloride salt by reacting with hydrochloric acid in a suitable solvent.
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties | Potential Applications |
|---|---|---|---|
| (S)-3-(trifluoromethyl)pyrrolidine | Pyrrolidine ring with trifluoromethyl | Higher lipophilicity; CNS activity | CNS drug development |
| 1-(difluoromethyl)cyclopentylamine | Cyclopentylamine structure | Varied biological activity | Antidepressants |
| 4-(difluoromethyl)aniline | Aniline derivative | Applications in dye and pharmaceuticals | Dye synthesis |
This table highlights compounds structurally similar to (S)-3-(2,2-Difluoroethyl)pyrrolidine, showcasing their unique features and applications that inform potential research directions.
Mechanism of Action
The mechanism of action of (S)-3-(2,2-Difluoroethyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity through electronic and steric effects.
Comparison with Similar Compounds
Non-Fluorinated Analog: 3-Ethylpyrrolidine
Replacing the difluoroethyl group with a simple ethyl substituent results in 3-ethylpyrrolidine. Key differences include:
- Basicity : The difluoroethyl group’s electron-withdrawing effect reduces the pyrrolidine nitrogen’s basicity (predicted pKa ~8.5) compared to the ethyl analog (pKa ~10.2), enhancing membrane permeability in physiological conditions .
- Lipophilicity : The difluoroethyl group increases logP (predicted ~1.8) versus the ethyl analog (logP ~0.5), improving passive diffusion across lipid bilayers .
- Metabolic Stability: Fluorination mitigates CYP450-mediated oxidation, granting (S)-3-(2,2-difluoroethyl)pyrrolidine superior metabolic stability compared to its non-fluorinated counterpart .
Monofluoroethyl Analog: 3-(2-Fluoroethyl)pyrrolidine
A single fluorine atom at the ethyl chain introduces intermediate properties:
- Electron Effects: The monofluoroethyl group exerts a weaker electron-withdrawing effect, resulting in a higher pKa (~9.1) than the difluoroethyl derivative.
Aromatic Fluorinated Pyrrolidines: (S)-1-((S)-2-(4-Fluorophenyl)ethyl)pyrrolidin-3-ol
This compound () features a fluorophenyl group instead of aliphatic fluorine. Key distinctions include:
- Solubility : Aliphatic fluorination (difluoroethyl) enhances aqueous solubility relative to aromatic fluorination, which increases logP more dramatically .
- Target Interactions : Aromatic fluorine often engages in π-stacking or dipole interactions with protein targets, whereas aliphatic fluorine primarily influences physicochemical properties .
Thermoresponsive Polymers with Fluorinated Side Chains
The difluoroethyl group lowers the polymer’s phase transition temperature compared to non-fluorinated analogs (e.g., pNIPAM), suggesting analogous solubility benefits in small molecules .
Table 1: Predicted Properties of (S)-3-(2,2-Difluoroethyl)pyrrolidine vs. Analogs
| Compound | Substituent | logP (Predicted) | pKa (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| (S)-3-(2,2-Difluoroethyl)pyrrolidine | 2,2-Difluoroethyl | 1.8 | 8.5 | High |
| 3-Ethylpyrrolidine | Ethyl | 0.5 | 10.2 | Moderate |
| 3-(2-Fluoroethyl)pyrrolidine | 2-Fluoroethyl | 1.2 | 9.1 | Moderate-High |
| (S)-1-((S)-2-(4-Fluorophenyl)ethyl)... | 4-Fluorophenyl | 2.5 | 8.7 | High |
Key Insights:
- Fluorination Strategy : Geminal difluorination balances lipophilicity and solubility, making (S)-3-(2,2-difluoroethyl)pyrrolidine a versatile intermediate in CNS-targeting drugs, where blood-brain barrier penetration is critical .
- Stereochemical Impact : The S-configuration optimizes binding to chiral targets, as seen in patented pyrrolidine derivatives (), which prioritize enantiopurity for efficacy .
Q & A
Q. How can conformational analysis via NMR or crystallography guide drug design?
- Methodological Answer :
- NOESY/ROESY NMR : Reveals intramolecular interactions (e.g., gauche effects from C-F bonds).
- X-ray Crystallography : Resolves fluorine’s stereoelectronic impact on ring puckering (e.g., pyrrolidine chair vs. envelope conformations).
- Cambridge Structural Database : Cross-references with fluorinated pyrrolidines (e.g., 2-ethyl-5-methyl derivatives ) highlight common conformational trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
